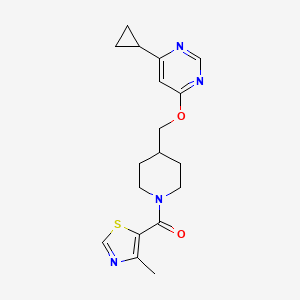
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various aspects such as pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula for this compound is C21H26N4O3, with a molecular weight of approximately 382.5 g/mol. The structure features several functional groups that are crucial for its biological activity, including:
- Piperidine ring
- Cyclopropyl-substituted pyrimidine
- Thiazole moiety
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2310153-25-2 |
The biological activity of this compound is influenced by its unique structural components, which allow it to interact with various biological targets. Similar compounds have shown diverse pharmacological effects, including:
- Anticancer properties
- Antimicrobial activity
- Neuroprotective effects
Predictive models based on SAR indicate that modifications in the structure can lead to enhanced or reduced activity against specific targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor progression.
Case Study: Piperidine Derivatives
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anticancer effects of piperidine derivatives, demonstrating their ability to inhibit cell migration and induce apoptosis in glioblastoma cells through modulation of signaling pathways such as JNK/p38 MAPK .
Antimicrobial Activity
Compounds similar to this compound have been investigated for their antimicrobial properties. These compounds often show effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Research suggests that similar piperidine-based compounds may protect neuronal cells from oxidative stress and apoptosis, offering therapeutic avenues for neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves multiple steps, including:
- Formation of the cyclopropylpyrimidinyl unit.
- Coupling with the piperidinyl core.
- Introduction of the thiazole moiety.
Optimizing reaction conditions is crucial for achieving high yields and purity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of cyclopropylpyrimidinyl unit |
| Step 2 | Coupling with piperidine |
| Step 3 | Addition of thiazole moiety |
Propriétés
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-17(25-11-21-12)18(23)22-6-4-13(5-7-22)9-24-16-8-15(14-2-3-14)19-10-20-16/h8,10-11,13-14H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLGYNHWIHQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














